molecular formula C12H14N2O3 B2577658 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide CAS No. 1396810-83-5

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide

Cat. No.: B2577658
CAS No.: 1396810-83-5
M. Wt: 234.255
InChI Key: KOBOPQCQOOSUIZ-UHFFFAOYSA-N
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Description

“N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide” is a compound that contains a pyrrolidinone ring, a furan ring, and a carboxamide group . The pyrrolidinone ring is a five-membered ring with four carbon atoms and one nitrogen atom. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The carboxamide group consists of a carbonyl (C=O) and an amide (NH2) attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a furan ring, and a carboxamide group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Arylmethylidene Derivatives of 3H-furan-2-ones

Research has systematized data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents. These reactions demonstrate that the outcome depends significantly on the reagents' structure, the nucleophilic agent's strength, and the reaction conditions. This versatility has led to the synthesis of a wide array of compounds, including amides, pyrrolones, benzofurans, and furan derivatives, underscoring the compound's utility in organic synthesis and the potential for developing new pharmaceuticals and materials (Kamneva, Anis’kova, & Egorova, 2018).

Conversion to Furan Derivatives and Sustainable Polymers

The compound is instrumental in the conversion of plant biomass to furan derivatives, which are crucial for producing sustainable polymers, fuels, and various chemicals. This highlights its role in addressing global challenges related to the environment and sustainability. The production of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose is a notable application, showcasing the compound's significance in the green chemistry sector and its contribution to reducing reliance on non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

[4 + 3] Cycloaddition Reactions

In organic chemistry, [4 + 3] cycloaddition reactions involving compounds like N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide provide a method for constructing seven-membered carbocycles. This is particularly relevant for synthesizing natural product analogs and pharmaceuticals. The efficiency and selectivity of these reactions are critical for developing new drugs and materials, showcasing the compound's utility in advanced organic synthesis and drug discovery processes (Rigby & Pigge, 1998; 2004).

Antimicrobial and Health Applications

Although not directly related to this compound, research on furan derivatives, including their synthesis and applications, indicates potential antimicrobial and health-related properties. For example, carvacrol, a phenolic monoterpenoid found in essential oils of various plants, has demonstrated antimicrobial, antioxidant, and anticancer activities. This suggests that exploring the biological activities of furan derivatives, possibly including those derived from this compound, could be a fruitful area for future research (Sharifi-Rad et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11-6-8(7-14(11)9-3-4-9)13-12(16)10-2-1-5-17-10/h1-2,5,8-9H,3-4,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBOPQCQOOSUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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